2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-7-nitro-, 1,1-dioxide
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Overview
Description
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-7-nitro-, 1,1-dioxide is a heterocyclic compound that features a unique fusion of thiadiazine and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-7-nitro-, 1,1-dioxide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with a suitable thiadiazine precursor in the presence of a nitro-substituted butyl group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-7-nitro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-7-nitro-, 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-7-nitro-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar thiadiazine ring structure but differs in the substitution pattern and biological activity.
Benzimidazole Derivatives: These compounds have a similar benzimidazole ring but lack the thiadiazine fusion, resulting in different chemical and biological properties.
Uniqueness
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-7-nitro-, 1,1-dioxide is unique due to its fused ring system, which imparts distinct chemical reactivity and biological activity. The presence of both thiadiazine and benzimidazole rings allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
115242-45-0 |
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Molecular Formula |
C13H16N4O4S |
Molecular Weight |
324.36 g/mol |
IUPAC Name |
2-butyl-7-nitro-3,4-dihydro-[1,2,5]thiadiazino[5,6-a]benzimidazole 1,1-dioxide |
InChI |
InChI=1S/C13H16N4O4S/c1-2-3-6-15-7-8-16-12-9-10(17(18)19)4-5-11(12)14-13(16)22(15,20)21/h4-5,9H,2-3,6-8H2,1H3 |
InChI Key |
FESFRGJPLPFHKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2S1(=O)=O |
Origin of Product |
United States |
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